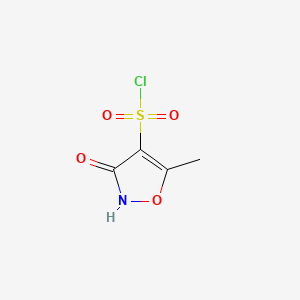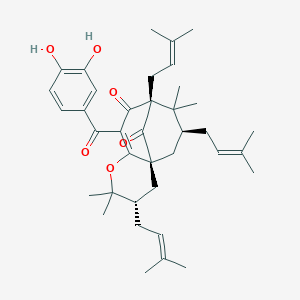
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic compound that features an oxazole ring with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methyl-1,2-oxazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the oxazole ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions with various dienophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Fused ring systems: Formed by cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological studies: Employed in the study of enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The oxazole ring can also interact with biological targets, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonate: Contains a sulfonate ester group.
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonothioate: Features a sulfonothioate group.
Uniqueness
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is unique due to its combination of an oxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C4H4ClNO4S |
|---|---|
Molekulargewicht |
197.60 g/mol |
IUPAC-Name |
5-methyl-3-oxo-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO4S/c1-2-3(11(5,8)9)4(7)6-10-2/h1H3,(H,6,7) |
InChI-Schlüssel |
FIOFXCMCVBTRES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NO1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)







